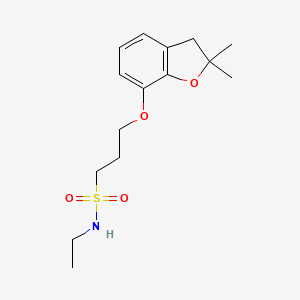

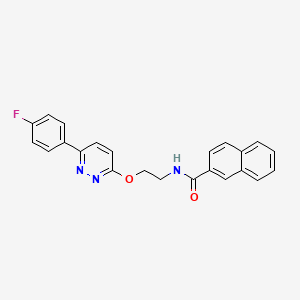

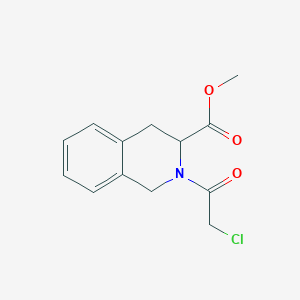

3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-ethylpropane-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a sulfonamide derivative linked to a 2,2-dimethyl-2,3-dihydrobenzofuran moiety . Sulfonamides are a group of compounds known for their antibacterial properties, while 2,2-dimethyl-2,3-dihydrobenzofuran is a type of organic compound known as a benzofuran .

Molecular Structure Analysis

The molecular structure of this compound would likely include a 2,3-dihydrobenzofuran ring system, which confers a rigid shape to a molecule, with a well-defined spatial arrangement of substituents .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, 2,3-dihydrobenzofurans can undergo a variety of chemical reactions, depending on the functional groups present .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the sulfonamide group could potentially make the compound more polar and increase its solubility in water .Scientific Research Applications

Tautomeric Behavior and Spectroscopic Study

Sulfonamide derivatives, due to their versatile biological and pharmaceutical activities, have been incorporated into studies to understand their molecular conformation or tautomeric forms. These forms are directly related to their biological and pharmaceutical activities. For instance, research into the tautomeric behavior of sulfonamide derivatives using Fourier Transform infrared and nuclear magnetic resonance spectroscopic methods has provided insights into the conformers of these molecules in different states, highlighting the importance of such studies in drug design and development (Erturk et al., 2016).

Antimicrobial and Antidiabetic Properties

Sulfonamides have been recognized as biologically active compounds with significant pharmaceutical properties, including antimicrobial, antidiabetic, anticancer, and diuretic effects. Their role as the first chemotherapeutic drugs introduced highlights their historical importance and ongoing potential for new drug development (Rehman et al., 2019).

Enzyme Inhibition and Biological Screening

The synthesis of new series of sulfonamides with incorporated moieties like 1,4-benzodioxane has been explored for their potential in inhibiting various enzymes and for their antibacterial properties. These studies underscore the sulfonamides' versatility in developing inhibitors for enzymes like acetylcholinesterase, butyrylcholinesterase, lipoxygenase, and α-glucosidase, as well as their antibacterial efficacy (Irshad et al., 2016).

Antimalarial and Antitrypanosomal Activities

Research into novel dipeptide-sulfonamides has aimed at developing antiprotozoal agents against diseases like human African trypanosomiasis (HAT) and malaria. The search for new therapeutic options is driven by the challenge of drug-resistant parasites and the deficiencies of existing antitrypanosomal drugs. This research area demonstrates the potential of sulfonamide derivatives in addressing global health challenges related to infectious diseases (Ekoh et al., 2021).

Functional Group Importance in Drug Design

The sulfonamide group is an essential functional group in drug design, evident in various marketed drugs across different therapeutic classes. Despite historical concerns over hypersensitivity associated with "sulfa allergy," contemporary research clarifies that the sulfonamide group itself is a safe and valuable component in medicinal chemistry, underscoring its role beyond just sulfonamide antibacterials (Kalgutkar et al., 2010).

Mechanism of Action

properties

IUPAC Name |

3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-ethylpropane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4S/c1-4-16-21(17,18)10-6-9-19-13-8-5-7-12-11-15(2,3)20-14(12)13/h5,7-8,16H,4,6,9-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYZSPTKGESQSSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)CCCOC1=CC=CC2=C1OC(C2)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-ethylpropane-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

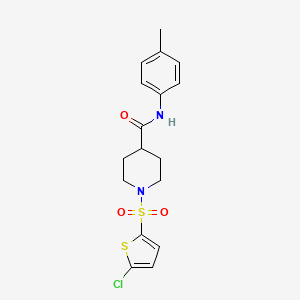

![1-(benzo[d]isoxazol-3-yl)-N-(3-fluoro-4-methylphenyl)methanesulfonamide](/img/structure/B2856670.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-phenyloxamide](/img/structure/B2856671.png)

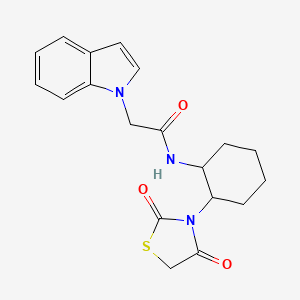

![2,3,4,5,6-pentamethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2856690.png)